CM-4620

Vue d'ensemble

Description

CM4620 is a selective Orai1 inhibitor, prevents Ca2+ entry in acinar cells. The intravenous administration of CM4620 reduces the severity of acute pancreatitis in the rat, a hitherto untested species. SOCE via STIM1/Orai complexes promotes activation and fibroinflammatory gene expression within pancreatic stellate cells. CM4620 also decreased myeloperoxidase activity and inflammatory cytokine expression in pancreas and lung tissues, fMLF peptide-induced oxidative burst in human neutrophils, and cytokine production in human peripheral blood mononuclear cells (PBMCs) and rodent PaSCs, indicating that Orai1/STIM1 channels participate in the inflammatory responses of these cell types during acute pancreatitis.

Applications De Recherche Scientifique

Inhibiteur sélectif du canal calcique ORAI1

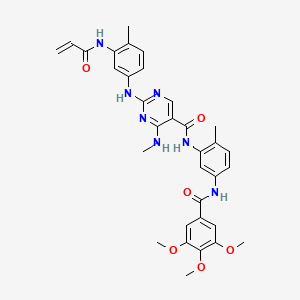

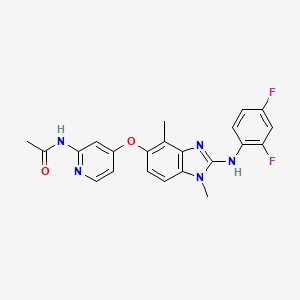

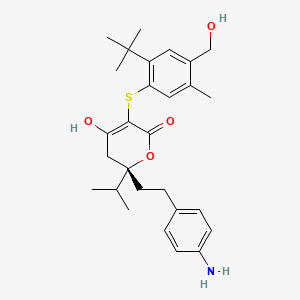

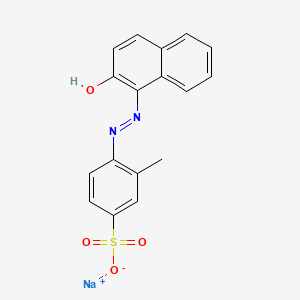

CM-4620 est un médicament qui agit comme un inhibiteur sélectif du canal calcique ORAI1 {svg_1}. Cela signifie qu'il peut bloquer sélectivement le canal calcique ORAI1, qui joue un rôle crucial dans la réponse immunitaire et l'inflammation. En inhibant ce canal, this compound peut potentiellement contrôler la réponse immunitaire et réduire l'inflammation {svg_2}.

Effets anti-inflammatoires

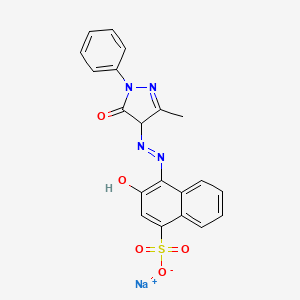

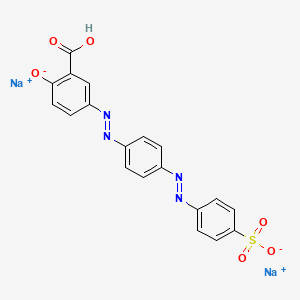

This compound a des effets anti-inflammatoires {svg_3}. Cela le rend potentiellement utile dans le traitement de diverses maladies inflammatoires. Les mécanismes exacts par lesquels il exerce ces effets sont encore à l'étude {svg_4}.

Traitement de la pancréatite

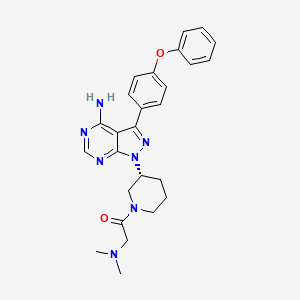

This compound est à l'étude pour le traitement de la pancréatite {svg_5}. La pancréatite est une inflammation du pancréas, et les traitements actuels sont limités. Les effets anti-inflammatoires de this compound pourraient potentiellement fournir une nouvelle option de traitement pour cette maladie {svg_6}.

Essais cliniques pour la pancréatite aiguë et le SRIS

Un essai clinique est actuellement en cours pour étudier les effets de this compound (Auxora) chez les patients atteints de pancréatite aiguë et de syndrome de réponse inflammatoire systémique (SRIS) associé {svg_7}. L'essai vise à déterminer l'innocuité et l'efficacité de this compound dans cette population de patients {svg_8}.

Mécanisme D'action

Target of Action

CM-4620, also known as Zegocractin, is a drug that acts as a selective inhibitor of the calcium channel ORAI1 . ORAI1 is a protein that forms part of the calcium release-activated calcium (CRAC) channel, which plays a crucial role in maintaining proper levels of calcium in most non-excitable cells .

Mode of Action

Zegocractin (this compound) inhibits the CRAC channel, specifically targeting the Orai1/STIM1 and Orai2/STIM1 channels . By inhibiting these channels, this compound prevents the excessive influx of calcium ions into cells, thereby controlling the intracellular calcium levels .

Biochemical Pathways

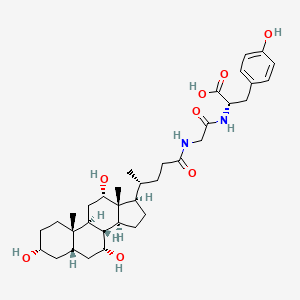

The primary biochemical pathway affected by this compound is the calcium signaling pathway. In immune cells, particularly T cells, calcium is an important intracellular signaling molecule that controls cytokine production and the immune response . This compound inhibits the Icrac pathway in human T cells, blocking the release of pro-inflammatory cytokines like IL-2 and IL-17 .

Pharmacokinetics

It’s known that the compound is delivered in proprietary formulations for intravenous administration , suggesting that it has good bioavailability when administered in this manner.

Result of Action

The primary result of this compound’s action is the reduction of inflammation. By inhibiting the CRAC channel and controlling intracellular calcium levels, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines . This has been shown to reduce inflammation in experimental acute pancreatitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, different cellular insults, including infection, trauma, and toxins, can cause CRAC channels to become overactive in certain tissues, leading to excessive amounts of calcium entering cells . This compound can protect cells with overactive CRAC channels by preventing the accumulation of dangerously high levels of calcium caused by a disease insult .

Propriétés

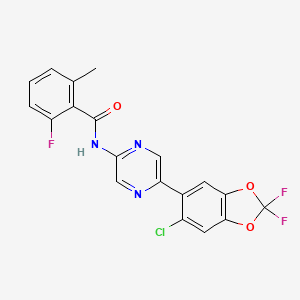

IUPAC Name |

N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF3N3O3/c1-9-3-2-4-12(21)17(9)18(27)26-16-8-24-13(7-25-16)10-5-14-15(6-11(10)20)29-19(22,23)28-14/h2-8H,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMKTHUGOQDEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3Cl)OC(O4)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901337267 | |

| Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1713240-67-5 | |

| Record name | Zegocractin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1713240675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZEGOCRACTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564AW1RR37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

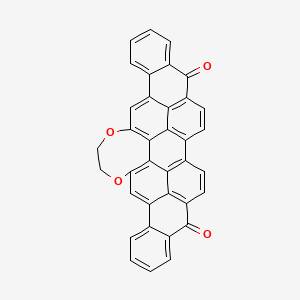

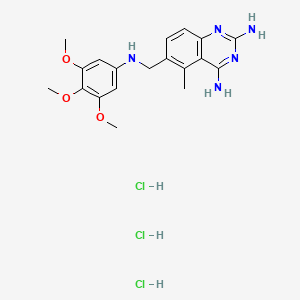

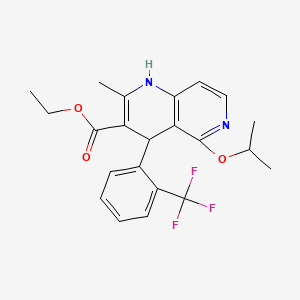

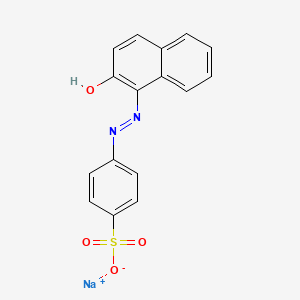

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.